N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide
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Overview
Description
N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is a compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide typically involves the reaction of a quinazolinone derivative with a butylamine and a hexanoic acid derivative. The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced quinazolinone derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives with modified functional groups, which can exhibit different biological activities and properties .
Scientific Research Applications
N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with potential pharmaceutical applications.
Biology: Studied for its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic effects.
Medicine: Investigated for its potential as an antibacterial, antifungal, and anticancer agent. It has shown promising results in preclinical studies for the treatment of various diseases.
Mechanism of Action
The mechanism of action of N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an inhibitor of certain enzymes, thereby disrupting essential biological pathways in pathogens or cancer cells. The compound’s quinazolinone core is crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Quinazolin-2,4-dione derivatives: These compounds share the quinazolinone core and exhibit similar biological activities, such as antibacterial and anticancer properties.
Acylthiourea derivatives: These compounds also possess antibacterial activity and are structurally related to quinazolinones.
Pyrazole and oxazole moieties: These heterocyclic compounds are often incorporated into quinazolinone derivatives to enhance their biological activity.
Uniqueness
N-butyl-6-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)hexanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its butyl and hexanamide groups contribute to its lipophilicity and ability to interact with lipid membranes, enhancing its bioavailability and efficacy .
Properties
IUPAC Name |
N-butyl-6-(2,4-dioxo-1H-quinazolin-3-yl)hexanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-2-3-12-19-16(22)11-5-4-8-13-21-17(23)14-9-6-7-10-15(14)20-18(21)24/h6-7,9-10H,2-5,8,11-13H2,1H3,(H,19,22)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAWFQBXDQAEPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)CCCCCN1C(=O)C2=CC=CC=C2NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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